molecular formula C29H31N3O3 B2528025 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1018125-04-6

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2528025
CAS No.: 1018125-04-6
M. Wt: 469.585
InChI Key: VWRBMJUJSNZZNI-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone derivative.

    Introduction of the hydroxy and phenoxy groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like phenols and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Phenols, alkyl halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity.

    Interaction with DNA or RNA: It may bind to nucleic acids, affecting gene expression or protein synthesis.

    Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-3-methoxyphenyl)ethan-1-one: This compound shares some structural similarities but lacks the benzodiazole and pyrrolidinone moieties.

    3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one: Similar in having the ethylphenyl and hydroxyphenyl groups but differs in the overall structure.

Uniqueness

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-3-21-11-13-23(14-12-21)31-17-22(16-28(31)34)29-30-26-9-4-5-10-27(26)32(29)18-24(33)19-35-25-8-6-7-20(2)15-25/h4-15,22,24,33H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRBMJUJSNZZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC(=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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